molecular formula C30H37B2NO4 B8206075 N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B8206075
M. Wt: 497.2 g/mol
InChI Key: YHJHDKVUNWSDNM-UHFFFAOYSA-N
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Description

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS: 267221-89-6) is a symmetric bis-boronate compound with the molecular formula C₃₀H₃₇B₂NO₄ and a molecular weight of 497.24 g/mol . It features two pinacol boronate ester groups attached to the para positions of the N-phenyl and aniline moieties. This structural design enhances its electron-transport properties, making it a key material in phosphorescent host applications, particularly in organic light-emitting diodes (OLEDs) . Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in related boronate compounds (e.g., Suzuki-Miyaura coupling) .

Properties

IUPAC Name

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37B2NO4/c1-27(2)28(3,4)35-31(34-27)22-14-18-25(19-15-22)33(24-12-10-9-11-13-24)26-20-16-23(17-21-26)32-36-29(5,6)30(7,8)37-32/h9-21H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJHDKVUNWSDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 267221-89-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties based on recent research findings.

The molecular formula of this compound is C30H37B2NO4C_{30}H_{37}B_{2}NO_{4} with a molecular weight of 497.24 g/mol. It features two tetramethyl dioxaborolane moieties attached to a phenyl aniline core. The structural characteristics of this compound suggest potential interactions with biological targets.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases such as GSK-3β and IKK-β. The structure-function relationship indicates that modifications in the dioxaborolane moiety can enhance inhibitory activity. In vitro assays revealed that compounds with similar structures exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β, suggesting that N-phenyl derivatives could also exhibit significant kinase inhibition .

Compound Target Kinase IC50 (nM)
Compound AGSK-3β10
Compound BIKK-β50
N-phenyl DerivativeGSK-3βTBD

2. Cytotoxicity Studies

Cytotoxicity assays using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) demonstrated variable effects on cell viability. Notably, certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications. However, some compounds did exhibit cytotoxic effects at higher concentrations .

Concentration (µM) Cell Line Viability (%)
0.1HT-22>90
10BV-2>85
100HT-22<50

3. Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed in BV-2 microglial cells. It was found to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), two key markers of inflammation. This suggests that the compound may have therapeutic potential in treating neuroinflammatory conditions .

Case Studies

Several case studies have explored the biological implications of similar boron-containing compounds:

  • Study on GSK-3β Inhibition : A study demonstrated that modifications to the boron moiety could enhance the inhibitory activity against GSK-3β while maintaining low cytotoxicity levels .
  • Neuroprotective Effects : Another investigation assessed neuroprotective effects in models of oxidative stress and found that certain derivatives of boron compounds could protect neuronal cells from apoptosis .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its structure allows it to participate in various reactions essential for synthesizing complex molecules. This is particularly important in the development of new pharmaceuticals and agrochemicals. The presence of boron in its structure enhances its reactivity in cross-coupling reactions such as the Suzuki reaction .

Fluorescent Probes

The unique molecular architecture of N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline enables its use in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high precision and specificity. This application is vital for understanding cellular dynamics and disease mechanisms .

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings . The incorporation of this compound can enhance the properties of these materials, including durability and resistance to environmental degradation. This makes it suitable for applications in industries ranging from electronics to automotive .

Organic Electronics

This compound plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties contribute to improving the efficiency and stability of these devices .

Chemical Sensors

The compound's unique properties make it suitable for designing chemical sensors that can detect specific analytes. This capability is crucial for applications in environmental monitoring and food safety. The sensitivity of these sensors can be enhanced by modifying the compound's structure to optimize its interaction with target substances .

Pharmaceutical Development

In pharmaceutical research and development, this compound acts as a building block for synthesizing various drugs. Its ability to facilitate complex chemical transformations makes it valuable for discovering new drugs with improved efficacy and reduced side effects .

Data Summary Table

Application AreaDescription
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals through various reactions
Fluorescent ProbesUsed in biological imaging to visualize cellular processes
Material ScienceEnhances properties of polymers and coatings for durability and environmental resistance
Organic ElectronicsImproves efficiency and stability in OLEDs and OPVs
Chemical SensorsDetects specific analytes for environmental monitoring and food safety
Pharmaceutical DevelopmentAids in synthesizing new drugs with improved efficacy

Case Study 1: Fluorescent Probes

A study demonstrated that derivatives of N-phenyl compounds were effective as fluorescent probes due to their high quantum yields and photostability. These properties allowed researchers to track cellular events in real-time.

Case Study 2: Organic Electronics

Research on OLEDs incorporating this compound showed enhanced light emission efficiency compared to traditional materials. The stability under operational conditions was significantly improved.

Case Study 3: Chemical Sensors

A novel sensor utilizing this compound was developed for detecting pesticide residues in agricultural products. The sensor exhibited high sensitivity and selectivity towards target analytes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boronate Groups Key Substituents
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline 267221-89-6 C₃₀H₃₇B₂NO₄ 497.24 2 Bis-boronate, N-phenyl
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 171364-78-6 C₁₄H₂₂BNO₂ 247.15 1 Dimethylamine, single boronate
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 920304-57-0 C₁₆H₂₆BNO₂ 275.20 1 Diethylamine, single boronate
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 267221-88-5 C₂₄H₂₆BNO₂ 371.28 1 Diphenylamine, single boronate

Key Observations:

Boronate Group Count: The dual boronate groups in the target compound enhance its electron-deficient character, improving charge transport in OLEDs compared to mono-boronate analogs like N,N-dimethyl or N,N-diethyl derivatives .

Substituent Effects: N-Alkyl vs. N-Aryl: Alkylamine substituents (e.g., dimethyl or diethyl) reduce steric hindrance, favoring synthetic accessibility . The target compound’s symmetry may further modulate its photophysical behavior.

Reactivity Notes:

  • Hydrogen Peroxide Sensing: Mono-boronate compounds like OTBPA (a Schiff base derivative) exhibit rapid deboronation in H₂O₂ vapor (response time: seconds) . The target compound’s dual boronate groups may enable multivalent interactions, though kinetics could be slower due to steric effects.
  • Cross-Coupling Efficiency: The target’s bis-boronate structure allows for bidirectional coupling, a feature absent in mono-boronate analogs. This is critical for constructing conjugated polymers or dendrimers .

Table 3: Application Comparison

Compound Name Primary Application Performance Metrics
This compound OLED phosphorescent host High electron mobility, thermal stability
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Synthetic intermediate Low cost, high purity (>98%)
OTBPA (Schiff base derivative) H₂O₂ vapor detection Detection limit: 4.1 ppt
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Fluorescent probes Quenched fluorescence in radical state

Performance Insights:

  • OLED Efficiency: The target compound’s dual boronate groups likely improve charge balance in emissive layers, reducing exciton quenching compared to mono-boronate hosts .
  • Sensing Limitations: While mono-boronates excel in H₂O₂ detection , the target’s larger size may limit diffusion in thin-film sensors.

Q & A

Q. How can DFT/MD simulations enhance understanding of this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Transition-state modeling : Use Gaussian 16 to calculate activation energies for transmetallation steps in Suzuki reactions.
  • Solvent effects : Compare implicit (SMD) vs. explicit solvent models to refine kinetic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Reactant of Route 2
Reactant of Route 2
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.